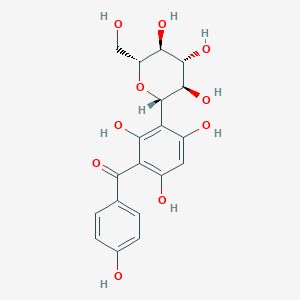

Iriflophenone-3-C-beta-flucoside

Beschreibung

Contextualization within Natural Products Chemistry and Phytochemistry

Iriflophenone (B49224) 3-C-glucoside is a naturally occurring benzophenone (B1666685) derivative found in a variety of plant species. ijpsr.comresearchgate.net Its discovery and isolation are rooted in the fields of natural products chemistry and phytochemistry, which focus on the identification and study of chemical substances derived from natural sources. This compound is classified as a C-glucoside, meaning a glucose molecule is attached to the benzophenone structure via a carbon-carbon bond. lookchem.com This type of linkage is distinct from the more common O-glycosidic bonds and can confer different chemical stability and biological properties.

The compound has been isolated from numerous plants, highlighting its distribution across different genera. phytolab.com Notable sources include:

Aquilaria species, such as A. crassna, A. sinensis, and A. malaccensis. ijpsr.comresearchgate.net

Cyclopia genistoides, commonly known as honeybush. researchgate.netmedchemexpress.combiorbyt.com

Mangifera indica, the common mango, where it is found in the leaves. ijpsr.comresearchgate.netlookchem.com

Dryopteris ramosa, a fern species used in traditional medicine in Pakistan. ijpsr.comresearchgate.netmdpi.com

Members of the genus Garcinia. biosynth.com

As a secondary metabolite, Iriflophenone 3-C-glucoside is not involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms or adaptation to environmental stress. biosynth.com Its presence in these diverse plant sources makes it a significant subject for phytochemical investigation.

Significance as a Benzophenone Derivative in Plant Metabolomics

In the context of plant metabolomics—the comprehensive study of small molecule metabolites in an organism—Iriflophenone 3-C-glucoside stands out as a key benzophenone. Its identification and quantification are crucial for understanding the metabolic profile of the source plants. Advanced analytical techniques are employed for its isolation and study. Researchers have successfully used methods like fluid-fluid extraction, high-performance counter-current chromatography (HPCCC), and semi-preparative high-performance liquid chromatography (HPLC) to isolate pure Iriflophenone 3-C-glucoside from plant extracts like those from Cyclopia genistoides. chemfaces.com

The study of this compound contributes to the "C-glycodiversification" of natural products. For instance, a novel C-glycosyltransferase enzyme from Mangifera indica has been identified that can synthesize bioactive C-glucosides, including Iriflophenone 3-C-glucoside, from other precursor molecules. lookchem.com This enzymatic approach opens possibilities for producing these complex molecules in a controlled manner, which is a significant advancement for their further study and potential application. lookchem.com

Table 1: Physicochemical Properties of Iriflophenone 3-C-glucoside

| Property | Value | Source(s) |

| CAS Number | 104669-02-5 | phytolab.combiorbyt.comglpbio.comsigmaaldrich.com |

| Molecular Formula | C₁₉H₂₀O₁₀ | biosynth.commedchemexpress.combiorbyt.comglpbio.comcymitquimica.com |

| Molecular Weight | 408.36 g/mol | biosynth.comphytolab.commedchemexpress.comglpbio.comsigmaaldrich.com |

| Appearance | Powder | cymitquimica.com |

Overview of Current Research Landscape and Emerging Frontiers for the Chemical Compound

The current research landscape for Iriflophenone 3-C-glucoside is primarily focused on its diverse biological activities. ijpsr.comresearchgate.net These investigations have revealed its potential as an antioxidant, anti-diabetic, anti-inflammatory, and antimicrobial agent. ijpsr.comresearchgate.net Such versatile uses make the compound a highly valuable herbal constituent for further research. ijpsr.comresearchgate.net

Detailed research findings include:

Antioxidant Activity : Studies have shown that Iriflophenone 3-C-glucoside is effective at scavenging ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)] and peroxyl radicals. ijpsr.comresearchgate.netchemfaces.com However, it does not appear to scavenge DPPH (2,2-diphenylpicrylhydrazyl) radicals. ijpsr.comresearchgate.netchemfaces.com This selective activity provides insight into its mechanism of action as an antioxidant.

α-Glucosidase Inhibition : Research on compounds isolated from Aquilaria sinensis, including Iriflophenone 3-C-glucoside, demonstrated potent inhibitory activity against the α-glucosidase enzyme, even stronger than the commercial anti-diabetic drug acarbose (B1664774). ijpsr.comresearchgate.netchemfaces.com This suggests a potential role in managing blood sugar levels.

Antibacterial Potential : Iriflophenone 3-C-glucoside isolated from Dryopteris ramosa has shown significant antibacterial activity against several pathogenic bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpsr.comresearchgate.net This aligns with the traditional use of the plant for treating gastrointestinal ailments caused by bacteria. ijpsr.comresearchgate.netmdpi.com

Anti-inflammatory Effects : Extracts from Aquilaria crassna containing the compound have been shown to inhibit pro-inflammatory markers such as IL-1α, IL-8, and nitric oxide (NO). ijpsr.comresearchgate.net

Emerging frontiers for research include exploring its potential as a natural antibiotic for gastrointestinal infections and its development as a therapeutic agent or a functional ingredient in dietary supplements. biosynth.commdpi.com Further investigation into its cholesterol-lowering properties is also an area of interest, as it has been identified as a component in Mangifera indica leaf extracts that may contribute to this effect. chemfaces.com

Table 2: Summary of Researched Biological Activities

| Biological Activity | Plant Source (in study) | Key Finding | Source(s) |

| Antioxidant | Cyclopia genistoides | Scavenged ABTS and peroxyl radicals, but not DPPH. | researchgate.netmedchemexpress.comchemfaces.com |

| α-Glucosidase Inhibition | Aquilaria sinensis | Demonstrated stronger inhibition than the drug acarbose. | ijpsr.comresearchgate.netchemfaces.com |

| Antibacterial | Dryopteris ramosa | Showed strong potential against K. pneumoniae, S. aureus, and E. coli. | ijpsr.comresearchgate.netmdpi.com |

| Anti-inflammatory | Aquilaria crassna | Inhibited IL-1α, IL-8, and NO production. | ijpsr.comresearchgate.net |

| Cholesterol Lowering | Mangifera indica | Identified as a potential contributor to the extract's activity. | chemfaces.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Sources of Iriflophenone 3 C Glucoside

Botanical Distribution and Isolation from Plant Species

Iriflophenone (B49224) 3-C-glucoside has been identified and isolated from several key plant species, indicating its significance in the plant kingdom.

Aquilaria Species (A. crassna, A. sinensis, A. malaccensis)

Iriflophenone 3-C-glucoside is a known constituent of several Aquilaria species, which are valued for producing agarwood. scialert.netresearchgate.net Research has confirmed its presence in Aquilaria crassna, Aquilaria sinensis, and Aquilaria malaccensis. researchgate.netijpsr.comijpsr.com In A. sinensis, this compound has been isolated from both the leaves and petioles. nih.gov

Studies on A. crassna leaves have focused on optimizing the extraction of polyphenols, including iriflophenone 3-C-glucoside. One study found that using 40% (v/v) ethanol (B145695) with a solid-to-solvent ratio of 1:60 (w/v) for 30 minutes yielded a significant amount of the compound, measured at 39.9 mg per gram of dry weight. nih.gov Another investigation involving the leaves of A. crassna led to the isolation of three phenolic glycosides, one of which was identified as iriflophenone 3-C-glucoside. researchgate.net Furthermore, a 70% aqueous ethanolic extract of A. sinensis leaves yielded eight α-glucosidase inhibitors, including iriflophenone 3-C-glucoside. researchgate.netchemfaces.com

| Plant Species | Part(s) Containing Compound | Extraction/Isolation Findings |

| Aquilaria crassna | Young leaves | Optimal extraction with 40% ethanol yielded 39.9 mg/g DW. nih.gov Also isolated from leaf extracts in other studies. researchgate.netsci-hub.se |

| Aquilaria sinensis | Leaves, Petioles | Isolated from 70% aqueous ethanolic extract of leaves. nih.govresearchgate.netchemfaces.com |

| Aquilaria malaccensis | Not specified | Presence of the compound has been noted. researchgate.netijpsr.comijpsr.com |

Cyclopia Species (C. genistoides, C. subternata)

The compound iriflophenone 3-C-glucoside is also found in species of the Cyclopia genus, commonly known as honeybush. It has been isolated from Cyclopia genistoides and is also present in Cyclopia subternata. nih.govresearchgate.netthieme-connect.comresearchgate.net

In one study, iriflophenone-3-C-glucoside was isolated from C. genistoides through a combination of fluid-fluid extraction, high-performance counter-current chromatography (HPCCC), and semi-preparative high-performance liquid chromatography (HPLC). chemfaces.comnih.gov This compound is recognized as a notable benzophenone (B1666685) in Cyclopia extracts. researchgate.net Research has shown that iriflophenone-3-C-glucoside, along with other phenolics like mangiferin (B1668620) and hesperidin, is present in extracts of both C. genistoides and C. subternata. sorbonne-universite.fr

| Plant Species | Part(s) Containing Compound | Isolation Method |

| Cyclopia genistoides | Aerial parts (leaves and stems) | Fluid-fluid extraction, HPCCC, and semi-preparative HPLC. chemfaces.comnih.gov |

| Cyclopia subternata | Aerial parts (leaves and stems) | HPLC analysis has confirmed its presence in extracts. thieme-connect.comresearchgate.net |

Mangifera indica

Mangifera indica, the common mango, is another botanical source of iriflophenone 3-C-glucoside. researchgate.netijpsr.com The compound has been primarily isolated from the leaves of this plant. koreascience.krms-editions.clacademicjournals.org

Bio-guided fractionation of a methanol (B129727) extract from M. indica leaves led to the characterization of iriflophenone-3-C-β-D-glucoside as one of six antiglycative constituents. academicjournals.org Its structure was confirmed using mass spectrometry and nuclear magnetic resonance (NMR) data. academicjournals.org Further studies have quantified the amount of iriflophenone 3-C-β-D-glucopyranoside in the methanol extract of mango leaves, finding it to be in the range of 1.2 to 2.8% w/w. chemfaces.com Metabolomic profiling of mango leaf extract has also tentatively identified iriflophenone-3-C-β-d-glucoside. mdpi.com

| Plant Species | Part(s) Containing Compound | Research Findings |

| Mangifera indica | Leaves | Isolated from methanol extract; content quantified at 1.2-2.8% w/w. chemfaces.comkoreascience.kracademicjournals.org Identified in metabolomic profiling. mdpi.com |

Dryopteris ramosa

The fern Dryopteris ramosa is a confirmed source of iriflophenone 3-C-glucoside. researchgate.netijpsr.commdpi.com A study focused on the ethnomedicinal uses of this plant led to the isolation of iriflophenone-3-C-β-D-glucopyranoside from its aqueous fraction. mdpi.comnih.govnih.gov

The isolation process involved subjecting the aqueous fraction of D. ramosa to column chromatography on Sephadex LH-20, followed by medium-pressure liquid chromatography (MPLC) on silica (B1680970) gel, and finally purification by preparative thin-layer chromatography (TLC). mdpi.comnih.govresearchgate.net This process yielded 39.15 mg of the pure compound, which was then identified through spectroscopic analysis. nih.gov

| Plant Species | Part(s) Containing Compound | Isolation Method |

| Dryopteris ramosa | Aqueous fraction of the plant | Column chromatography (Sephadex LH-20), MPLC (silica gel), and preparative TLC. mdpi.comnih.govnih.govresearchgate.net |

Localization within Plant Tissues and Extracts

The distribution of iriflophenone 3-C-glucoside can vary within the different tissues of a plant.

In Aquilaria species, the compound has been specifically identified in the leaves and petioles. nih.gov Studies on A. crassna have utilized young leaves for extraction. nih.gov

For Cyclopia species, research indicates that the concentration of phenolic compounds, including iriflophenone-3-C-glucoside, can differ between the leaves and stems. thieme-connect.com While some compounds are more abundant in aqueous extracts from the leaves, others are predominant in the stems. thieme-connect.com

In the case of Mangifera indica, the leaves are the primary tissue from which iriflophenone 3-C-glucoside has been consistently isolated and studied. koreascience.kracademicjournals.orgresearchhub.comnih.gov

For Dryopteris ramosa, the compound was isolated from a general aqueous fraction of the plant, which is traditionally used by inhabitants of the Galliyat region of Pakistan. ijpsr.commdpi.com

Biosynthesis and Metabolic Pathways of Iriflophenone 3 C Glucoside

Proposed Biosynthetic Routes for the Benzophenone (B1666685) Glucoside

The biosynthesis of iriflophenone (B49224) 3-C-glucoside is a sophisticated process that draws from fundamental metabolic pathways within the plant cell. The core structure of the molecule, a benzophenone, is assembled through a mixed biosynthetic pathway, highlighting the metabolic versatility of plants.

Acetate (B1210297)/Shikimate Mixed Biosynthesis Pathway

The formation of the benzophenone backbone of iriflophenone 3-C-glucoside is believed to occur via a mixed biosynthesis pathway that combines intermediates from both the acetate and shikimate pathways. mdpi.comrsc.org The shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants and microorganisms, provides one of the aromatic rings and the carbonyl group. mdpi.comhebmu.edu.cn Concurrently, the acetate-malonate pathway contributes the second aromatic ring. mdpi.com

Specifically, the shikimate pathway leads to the formation of an activated benzoic acid derivative, such as benzoyl-CoA. researchgate.net This molecule then undergoes condensation with three molecules of malonyl-CoA, which are derived from the acetate pathway. researchgate.net This series of reactions, catalyzed by a key enzyme known as benzophenone synthase, results in the formation of a 2,4,6-trihydroxybenzophenone (B1214741) intermediate. researchgate.net This intermediate serves as the foundational scaffold upon which further modifications, including glycosylation, occur to yield iriflophenone 3-C-glucoside.

Role as a Putative Precursor in Xanthone (B1684191) Biogenesis

Iriflophenone 3-C-glucoside and other related benzophenones are considered to be important precursors in the biosynthesis of xanthones, a class of polyphenolic compounds with a wide range of biological activities. mdpi.comresearchgate.net The structural relationship between benzophenones and xanthones suggests a direct biosynthetic link. It is proposed that an intramolecular oxidative cyclization of the benzophenone core leads to the formation of the characteristic three-ring xanthone structure. researchgate.net

In this proposed pathway, the benzophenone glycoside may first undergo deglycosylation to yield the aglycone, iriflophenone. mdpi.com Subsequently, an oxidative phenol (B47542) coupling reaction is thought to occur, generating the central ring of the xanthone moiety. researchgate.net This transformation underscores the role of iriflophenone 3-C-glucoside not just as a final product but also as a key intermediate in the diversification of plant secondary metabolites. The presence of iriflophenone 3-C-glucoside alongside xanthones like mangiferin (B1668620) in plants such as Cyclopia genistoides further supports this precursor-product relationship. mdpi.comresearchgate.net

Involvement of Key Intermediate Molecules (e.g., Benzoate (B1203000), 3-Hydroxybenzoate)

The biosynthesis of iriflophenone 3-C-glucoside involves several key intermediate molecules, with benzoate and 3-hydroxybenzoate playing a crucial role. mdpi.comcore.ac.uk These molecules are themselves products of the shikimate pathway. mdpi.com Benzoate is a direct precursor to benzoyl-CoA, a critical building block for the benzophenone synthase reaction. researchgate.netscience.gov

Furthermore, studies have indicated that 3-hydroxybenzoate is also a key player in the biosynthetic pathway leading to both iriflophenone 3-C-glucoside and the structurally related xanthone, mangiferin. mdpi.comcore.ac.uk The presence of hydroxylated and glycosylated derivatives of these benzoic acid molecules in plant extracts is not unexpected, as these modifications can enhance water solubility and facilitate their storage in "inactive forms" within the cell. mdpi.comcore.ac.uk The involvement of these specific benzoate derivatives highlights the finely tuned nature of the biosynthetic grid that directs metabolic flow towards the production of iriflophenone 3-C-glucoside and other related compounds.

Enzymatic Mechanisms and Genetic Regulation of its Formation

The formation of iriflophenone 3-C-glucoside is a multi-step process governed by a series of specific enzymes and regulated at the genetic level. While the complete enzymatic cascade and its genetic regulation are still under investigation, key enzymatic activities have been identified.

A pivotal enzyme in the biosynthesis of the benzophenone core is benzophenone synthase (BPS) . This enzyme catalyzes the condensation of benzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) to form the 2,4,6-trihydroxybenzophenone scaffold. researchgate.net

Following the formation of the iriflophenone aglycone, a crucial glycosylation step occurs. This is catalyzed by a C-glycosyltransferase (CGT) , an enzyme that attaches a glucose moiety to the benzophenone structure via a stable carbon-carbon bond. researchgate.net This C-glycosidic linkage is a distinctive feature of iriflophenone 3-C-glucoside. ontosight.ai

The genetic regulation of this pathway is complex and likely involves the coordinated expression of genes encoding the necessary biosynthetic enzymes. Transcription factors, such as those from the MYB, bHLH, and WD40 protein families, are known to regulate the expression of genes in the broader phenylpropanoid pathway and could play a role in controlling the flux of precursors towards benzophenone biosynthesis. mdpi.com The expression of these regulatory and biosynthetic genes can be influenced by various developmental and environmental cues, allowing the plant to modulate the production of iriflophenone 3-C-glucoside in response to specific needs.

Further research is needed to fully elucidate the specific enzymes, particularly the C-glycosyltransferase, and the regulatory networks that govern the biosynthesis of this important natural product.

Isolation and Purification Methodologies for Iriflophenone 3 C Glucoside

Extraction Techniques from Plant Biomass

The initial step in isolating Iriflophenone (B49224) 3-C-glucoside involves its extraction from various plant sources, such as Cyclopia genistoides and Dryopteris ramosa. ijpsr.comresearchgate.net The choice of extraction method is crucial for maximizing the yield and purity of the target compound.

Fluid-Fluid Extraction

Fluid-fluid extraction, also known as solvent-solvent extraction, is a key method for the separation of compounds based on their differential solubilities in two immiscible liquid phases. In the context of Iriflophenone 3-C-glucoside isolation, this technique is often applied as a fractionation step following an initial crude extraction.

For instance, a crude methanolic extract of Dryopteris ramosa was subjected to polarity-based solvent-solvent fractionation. nih.gov The process began by dissolving the crude extract in a mixture of water and n-Hexane. The lower polar layer was then sequentially mixed with chloroform (B151607) and ethyl acetate (B1210297). This systematic partitioning resulted in the separation of fractions with varying polarities, with the aqueous fraction (AqF) containing the desired Iriflophenone 3-C-glucoside. nih.gov A similar combination of fluid-fluid extraction has been employed in the isolation of this compound from Cyclopia genistoides. nih.gov

Table 1: Solvent Partitioning of Dryopteris ramosa Crude Methanolic Extract nih.gov

| Step | Solvents Used | Resulting Fraction Containing Iriflophenone 3-C-glucoside |

| 1 | Water and n-Hexane | Lower polar layer |

| 2 | Chloroform | Upper polar layer |

| 3 | Ethyl acetate | Lower aqueous layer (AqF) |

Methanolic Extraction Protocols

Methanolic extraction is a widely used technique for the initial recovery of polyphenolic compounds, including Iriflophenone 3-C-glucoside, from plant materials. This is attributed to methanol's ability to efficiently solubilize a broad range of polar and semi-polar compounds.

A common protocol involves the use of cold maceration. In the case of Dryopteris ramosa, the dried and powdered leaves of the plant were subjected to this technique to produce a crude methanolic extract (CME). nih.govmdpi.com The resulting extract was then concentrated using a rotary evaporator and stored at low temperatures to preserve the integrity of the chemical constituents prior to further fractionation and purification. nih.govmdpi.com

Chromatographic Separation Strategies

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of Iriflophenone 3-C-glucoside from the complex mixture of phytochemicals.

High Performance Counter-Current Chromatography (HPCCC)

High Performance Counter-Current Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing issues such as irreversible adsorption of the sample. mdpi.com This method has been effectively used in the separation of Iriflophenone 3-C-glucoside from Cyclopia genistoides. nih.gov The successful application of HPCCC relies on the selection of an appropriate two-phase solvent system that provides optimal partitioning for the target compound. nih.gov

Semi-Preparative High Performance Liquid Chromatography (HPLC)

Semi-preparative High Performance Liquid Chromatography (HPLC) is a high-resolution technique employed for the final purification of target compounds from enriched fractions. nih.gov In the isolation of Iriflophenone 3-C-glucoside from Cyclopia genistoides, semi-preparative HPLC was used as a subsequent step after initial separation by HPCCC. nih.gov

Research has documented the use of a Gemini C18 column for the semi-preparative HPLC separation of a crude HPCCC fraction containing scolymoside, a structurally related compound. researchgate.net The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) and aqueous formic acid, with the isocratic or gradient elution tailored to achieve optimal resolution. researchgate.net

Table 2: Exemplar Semi-Preparative HPLC Parameters researchgate.net

| Parameter | Specification |

| Column | Gemini C18 (150 x 10 mm; 5 µm) |

| Mobile Phase | 16% acetonitrile and 84% of 0.1% aqueous formic acid |

| Flow Rate | 4.8 mL/min |

| Temperature | 35°C |

Column Chromatography (CC)

Column Chromatography (CC) is a fundamental and versatile technique used for the purification of natural products. nih.gov In the isolation of Iriflophenone 3-C-glucoside from the aqueous fraction of Dryopteris ramosa, a multi-step column chromatography approach was implemented. nih.gov

The initial step involved chromatography over a Sephadex LH20 column with methanol (B129727) as the eluent. nih.gov Fractions were collected and pooled based on Thin Layer Chromatography (TLC) analysis. The enriched fraction was then subjected to a second round of column chromatography, again using Sephadex LH20 and methanol. nih.gov Final purification was achieved through Medium Pressure Liquid Chromatography (MPLC) over a silica (B1680970) gel 60 column, yielding 39.15 mg of pure Iriflophenone 3-C-glucoside. nih.gov

Table 3: Column Chromatography Purification of Iriflophenone 3-C-glucoside from Dryopteris ramosa nih.gov

| Step | Stationary Phase | Eluent | Outcome |

| 1 | Sephadex LH20 | Methanol (isocratic) | Enriched fraction |

| 2 | Sephadex LH20 | Methanol | Further enriched fraction |

| 3 | MPLC Silica gel 60 | Not specified | 39.15 mg of pure compound |

LH20 Sephadex Chromatography

Sephadex LH-20 chromatography is a widely used technique in natural product chemistry for the separation of molecules based on their size and polarity. auctoresonline.org This gel filtration medium is composed of hydroxypropylated dextran (B179266) beads, which exhibit both hydrophilic and lipophilic properties, allowing for effective separation in a variety of solvents. auctoresonline.org

In a typical procedure for the isolation of Iriflophenone 3-C-glucoside from a plant source like Dryopteris ramosa, a crude aqueous fraction is the starting material. researchgate.net This fraction is first subjected to column chromatography using Sephadex LH-20. The process is often carried out isocratically, meaning a single solvent or solvent mixture is used throughout the elution. researchgate.net Methanol is a commonly employed eluent for this purpose. researchgate.net

The separation process can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Fractions containing similar compound profiles are then pooled together. For instance, an initial separation of a 2-gram aqueous fraction might yield multiple groups of fractions, from which the group showing the desired bioactivity or TLC profile is selected for further purification. This selected group is often re-chromatographed on a second Sephadex LH-20 column to enhance the separation and increase the concentration of the target compound. researchgate.net

Table 1: Parameters for LH20 Sephadex Chromatography of Iriflophenone 3-C-glucoside

| Parameter | Description |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase (Eluent) | Methanol (Isocratic) |

| Column Dimensions (Example) | 120 cm x 2 cm |

| Sample Loading (Example) | 2 g of aqueous plant extract fraction |

| Fraction Collection (Example) | 20 mL fractions |

| Monitoring Method | Thin-Layer Chromatography (TLC) |

Medium Pressure Liquid Chromatography (MPLC) Silica Gel

Following the initial separation and concentration by Sephadex LH-20, the enriched fraction containing Iriflophenone 3-C-glucoside is subjected to Medium Pressure Liquid Chromatography (MPLC). MPLC is a purification technique that utilizes a stationary phase, such as silica gel, packed in a column, and a solvent (mobile phase) that is pumped through the column at a moderate pressure. This allows for a more efficient and faster separation compared to traditional gravity-fed column chromatography.

For the purification of Iriflophenone 3-C-glucoside, silica gel 60 with a particle size of 40–60 µm is a suitable stationary phase. researchgate.net The selection of the mobile phase is critical for achieving good separation. Since Iriflophenone 3-C-glucoside is a moderately polar compound due to its glycosidic nature, a mobile phase consisting of a mixture of a less polar and a more polar solvent is typically used. A common approach is to use a gradient elution, where the polarity of the mobile phase is gradually increased over time. For instance, a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexane (B92381) could be employed. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first, followed by more polar compounds like Iriflophenone 3-C-glucoside.

Table 2: Representative MPLC Parameters for Iriflophenone 3-C-glucoside Purification

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (40–60 µm particle size) |

| Mobile Phase (Example) | Gradient of Methanol in Dichloromethane |

| Detection | UV detector |

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) serves as the final purification step to obtain high-purity Iriflophenone 3-C-glucoside. researchgate.net This technique involves applying the partially purified compound as a band onto a TLC plate coated with a thick layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of the mobile phase is crucial for separating the target compound from any remaining impurities. For a C-glycosyl benzophenone (B1666685), a multi-component solvent system is often required to achieve the desired resolution. A mixture such as chloroform, ethyl acetate, and formic acid in appropriate ratios can be effective. researchgate.net As the solvent front moves up the plate, the compounds in the mixture separate into distinct bands based on their differential partitioning between the stationary and mobile phases.

After development, the separated bands are visualized, often under UV light. The band corresponding to Iriflophenone 3-C-glucoside is identified, scraped from the plate, and the compound is then extracted from the silica gel using a polar solvent like methanol or ethanol (B145695). Evaporation of the solvent yields the purified Iriflophenone 3-C-glucoside. silicycle.com

Table 3: General Parameters for Preparative TLC of Iriflophenone 3-C-glucoside

| Parameter | Description |

| Stationary Phase | Silica gel coated glass plates |

| Mobile Phase (Example) | Chloroform:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v) |

| Application | Band application of the MPLC-purified fraction |

| Visualization | UV light |

| Recovery | Scraping of the desired band followed by solvent extraction |

Advanced Purification Protocols for High Purity Isolation

For applications requiring exceptionally high purity of Iriflophenone 3-C-glucoside, more advanced and higher resolution techniques such as High-Performance Counter-Current Chromatography (HPCCC) and preparative High-Performance Liquid Chromatography (HPLC) are employed. These methods offer superior separation efficiency compared to the previously described techniques.

One documented advanced protocol for the isolation of Iriflophenone 3-C-glucoside from Cyclopia genistoides involves an initial fluid-fluid extraction followed by HPCCC and then a final polishing step using semi-preparative HPLC. chromatographyonline.com

Semi-preparative HPLC utilizes high pressure to pump the mobile phase through a column packed with very small particles, leading to high-resolution separations. For the purification of Iriflophenone 3-C-glucoside, a reversed-phase column, such as a Gemini C18, is often used. researchgate.net In this mode of chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.

An isocratic mobile phase, consisting of a precise mixture of acetonitrile and an aqueous acid like formic acid, can be used to elute the compound. researchgate.net The separation is monitored by a UV detector, and the fraction containing the pure compound is collected. This method can yield Iriflophenone 3-C-glucoside with very high purity (e.g., 97%). researchgate.net

Table 4: Example of Semi-Preparative HPLC Conditions for High-Purity Iriflophenone 3-C-glucoside

| Parameter | Description |

| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Gemini C18 column (e.g., 150 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 16% acetonitrile and 84% of 0.1% aqueous formic acid |

| Flow Rate | 4.8 mL/min |

| Temperature | 35°C |

| Detection | UV detector |

Spectroscopic Characterization and Structural Elucidation of Iriflophenone 3 C Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign the proton and carbon signals and establish the bonding sequence within Iriflophenone (B49224) 3-C-glucoside. jst.go.jpnih.gov

The ¹H NMR spectrum of Iriflophenone 3-C-glucoside displays characteristic signals for the aromatic protons of the benzophenone (B1666685) core and the protons of the glucose moiety. nih.gov Similarly, the ¹³C NMR spectrum reveals the carbon resonances for the entire structure, including the carbonyl carbon of the ketone, the aromatic carbons, and the carbons of the sugar unit. nih.govnih.gov The chemical shifts are influenced by the solvent used for analysis, such as deuterated methanol (B129727) (MeOD-d₄) or acetone-d₆. nih.govnih.gov

The data from ¹H and ¹³C NMR experiments are crucial for the initial structural assessment. For instance, the chemical shift of the anomeric proton (H-1') and the anomeric carbon (C-1') are indicative of the C-glycosidic linkage. nih.govnih.gov

| Position | ¹³C Chemical Shift (δc, ppm) nih.govnih.gov | ¹H Chemical Shift (δH, ppm, J in Hz) nih.govnih.gov |

|---|---|---|

| 2 | 160.57 | - |

| 3 | 96.82 | 5.94 (s) / 5.99 (s) |

| 4 | 162.54 | - |

| 5 | 106.72 | - |

| 6 | 162.03 | - |

| C=O | 197.9 | - |

| 1'' | 133.21 | - |

| 2'', 6'' | 132.57 | 7.59 (s) / 7.65 (d, 8.7) |

| 3'', 5'' | 115.28 | 6.75 (s) / 6.85 (d, 8.7) |

| 4'' | 161.34 | - |

| 1' | 76.58 | 4.88 (d, 9.88) / 4.92 (d, 9.75) |

| 2' | 74.46 | 3.89 (m) / 3.7 (m) |

| 3' | 79.25 | 3.44 (m) / 3.6 (m) |

| 4' | 70.55 | 3.48 (m) |

| 5' | 82.09 | 3.35 (m) / 3.46 (m) |

| 6' | 61.66 | 3.84 (d, 1.96) |

Two-dimensional NMR experiments are essential for the definitive structural elucidation of complex molecules like Iriflophenone 3-C-glucoside. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The gsHSQC experiment correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of protonated carbons in the molecule. nih.govscience.gov

Heteronuclear Multiple Bond Correlation (HMBC): The gsHMBC experiment is crucial as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. unl.edu For Iriflophenone 3-C-glucoside, key HMBC correlations are observed between the anomeric proton (H-1') of the glucose unit and carbons C-2, C-3, and C-4 of the aromatic ring, confirming the C-glycosidic linkage at the C-3 position. mdpi.com For example, a three-bond coupling is seen between H-3 (δ 5.94 ppm) and carbons C-1 (δ 107.17 ppm) and C-5 (δ 104.67 ppm). mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to determine the relative stereochemistry of a molecule by identifying protons that are close in space. mdpi.com For Iriflophenone 3-C-glucoside, NOESY correlations help to establish the spatial arrangement of the glucose moiety relative to the benzophenone core. jst.go.jp

| Experiment | Observed Correlations nih.govmdpi.com | Structural Implication |

|---|---|---|

| ¹H-¹H COSY | H-1' (δ 4.88) with H-2' (δ 3.89) H-13 (δ 7.61) with H-12 (δ 6.78) H-10 (δ 6.75) with H-9 (δ 7.59) | Identifies coupled protons within the glucose and aromatic rings. |

| HMBC | H-1' to C-2, C-3, C-4 H-3 (δ 5.94) to C-1 (δ 107.17) and C-5 (δ 104.67) | Confirms the C-glycosidic linkage at position C-3 of the benzophenone A-ring. |

| NOESY | Correlations between glucose protons and aromatic protons. jst.go.jp | Defines the relative stereochemistry and spatial orientation of the glucoside unit. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.com

ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycosides. In the positive ion mode, Iriflophenone 3-C-glucoside typically shows a protonated molecular ion [M+H]⁺ at m/z 409 or a sodium adduct [M+Na]⁺ at m/z 431. nih.govmdpi.com In the negative ion mode, a deprotonated molecule [M-H]⁻ is observed at m/z 407. mdpi.com

Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation. C-glycosides exhibit a characteristic fragmentation pattern involving the cross-ring cleavage of the sugar moiety. nih.gov For Iriflophenone 3-C-glucoside, this results in characteristic neutral losses of 90 and 120 atomic mass units (amu). mdpi.com The observation of a fragment ion at m/z 287 ([M-H-120]⁻) is a hallmark of a C-glycoside linkage. mdpi.comnih.gov

HR-TOF MS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov For Iriflophenone 3-C-glucoside, HR-TOF MS analysis confirmed the molecular formula as C₁₉H₂₀O₁₀. mdpi.com One study reported a quasi-molecular ion [M+Na]⁺ at an m/z of 431.0923, which corresponds to the calculated value of 431.10 for C₁₉H₂₀NaO₁₀. nih.gov Another study using ESI-TOF in positive mode found the [M+H]⁺ ion at m/z 409. mdpi.com

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the identification and quantification of Iriflophenone 3-C-glucoside in complex mixtures, such as plant extracts. nih.govmdpi.com The compound can be separated from other components in the extract before being introduced into the mass spectrometer for analysis. semanticscholar.org The fragmentation patterns observed in LC-MS/MS experiments, particularly the loss of 120 amu, are consistent with the C-glycoside structure and serve as a diagnostic tool for its identification in various matrices. nih.govmdpi.com

| Technique | Ionization Mode | Observed m/z Values and Fragments nih.govmdpi.commdpi.commdpi.com | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ at 409, [M+Na]⁺ at 431.0923 | Confirms molecular weight. |

| ESI-MS | Negative | [M-H]⁻ at 407 | Confirms molecular weight. |

| ESI-MS/MS | Negative | Fragments at m/z 317 ([M-H-90]⁻), 287 ([M-H-120]⁻) | Characteristic fragmentation of a C-glycoside. |

| HR-TOF MS | Positive | [M+H]⁺ at 409, [M+Na]⁺ at 431.0923 | Determines molecular formula as C₁₉H₂₀O₁₀. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used in the initial characterization of iriflophenone 3-C-glucoside. The UV spectrum of this compound, when dissolved in methanol, exhibits characteristic absorption maxima (λmax) that are indicative of its benzophenone structure. nih.govcerealsgrains.orgresearchgate.net

In a study on Dryopteris ramosa, the UV-Vis spectrum of iriflophenone 3-C-glucoside showed absorption bands at λmax = 298 nm (Band I) and 210 nm (Band II). nih.gov Similarly, research on Aquilaria crassna leaves reported a characteristic UV absorption spectrum with a λmax at 296 nm, which is typical for a glycosylated benzophenone-C-heteroside. researchgate.net The use of shift reagents in UV spectroscopy can provide further structural information. For instance, in related flavone (B191248) C-glycosides, a bathochromic shift with sodium methoxide (B1231860) (NaOMe) and sodium acetate (B1210297) (NaOAc) can indicate the presence of free 4'- and 7-hydroxyl groups, respectively. cerealsgrains.org A shift with aluminum chloride (AlCl3) is characteristic of a free 5-hydroxyl group. cerealsgrains.orgmdpi.com

The following table summarizes the UV spectral data for iriflophenone 3-C-glucoside from a representative study.

| Solvent/Reagent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

| Methanol | 298 | 210 | nih.gov |

This interactive table provides a summary of the UV absorption maxima for Iriflophenone 3-C-glucoside in methanol.

Confirmation of C-Glycoside Linkage

A defining structural feature of iriflophenone 3-C-glucoside is the carbon-carbon bond between the glucose moiety and the benzophenone aglycone. This C-glycosidic linkage is significantly more stable than the O-glycosidic bonds found in many other natural glycosides. researchgate.netsapub.orgthieme-connect.com Confirmation of this linkage is crucial for the correct structural assignment and is typically achieved through a combination of chemical and spectroscopic methods.

One of the primary characteristics of C-glycosides is their resistance to acid hydrolysis. thieme-connect.comuomustansiriyah.edu.iq While O-glycosides are readily cleaved by acid hydrolysis to yield an aglycone and a sugar, C-glycosides remain intact under these conditions due to the strength of the C-C bond. researchgate.netsapub.orguomustansiriyah.edu.iqcdnsciencepub.com Drastic conditions, such as oxidative hydrolysis, are required to cleave this linkage. uomustansiriyah.edu.iq The resistance of iriflophenone 3-C-glucoside to standard acid hydrolysis procedures is a strong indicator of its C-glycosidic nature. cerealsgrains.org

Modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), provide definitive proof of the C-glycosidic bond and its specific location. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful in this regard. nih.govcolumbia.edu It reveals long-range correlations (typically over two to three bonds) between protons and carbons. columbia.edu In the case of iriflophenone 3-C-glucoside, an HMBC correlation between the anomeric proton of the glucose unit (H-1') and carbons of the benzophenone A-ring (specifically C-2, C-3, and C-4) would unambiguously establish the C-3 attachment point of the sugar. nih.govnih.gov The Heteronuclear Single Quantum Coherence (HSQC) experiment is used in conjunction to identify direct one-bond proton-carbon correlations, aiding in the complete assignment of the NMR signals. nih.govcolumbia.edu

Furthermore, mass spectrometry (MS) can offer supporting evidence. The fragmentation patterns of C-glycosides in tandem MS (MS/MS) are distinct from O-glycosides. A characteristic fragmentation for C-glycosides involves the loss of 120 atomic mass units (amu), corresponding to a C4H8O4 fragment from the sugar moiety, which was observed in the mass spectrum of iriflophenone 3-C-glucoside. nih.govresearchgate.netmdpi.com

| Method | Observation | Implication | References |

| Acid Hydrolysis | Resistance to cleavage under standard acid conditions. | Presence of a stable C-C glycosidic bond. | cerealsgrains.orgresearchgate.netsapub.orgthieme-connect.comuomustansiriyah.edu.iq |

| 2D NMR (HMBC) | Correlation between the anomeric proton (H-1') of the glucose and C-3 of the benzophenone ring. | Confirms the C-3 linkage of the glucose moiety. | nih.govcolumbia.edunih.gov |

| Mass Spectrometry (TOF-ESI/MS) | Observation of a fragment ion corresponding to a loss of 120 amu. | Characteristic fragmentation pattern for a C-glycoside. | nih.govresearchgate.netmdpi.com |

This interactive table outlines the key methods and findings used to confirm the C-glycosidic linkage in Iriflophenone 3-C-glucoside.

Pharmacological Actions and Biological Activities of Iriflophenone 3 C Glucoside

Antioxidant Activity

Iriflophenone (B49224) 3-C-glucoside has demonstrated notable antioxidant capabilities, which are crucial in combating oxidative stress in the body.

Radical Scavenging Capabilities (e.g., ABTS+, Peroxyl Radicals)

Research has shown that Iriflophenone 3-C-glucoside is effective at scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS+) and peroxyl radicals. ijpsr.comnih.gov Its antioxidant capacity has been quantified using Trolox Equivalent Antioxidant Capacity (TEAC) values. The TEAC for ABTS+ radical scavenging was determined to be 1.04, and for peroxyl radicals (Oxygen Radical Absorbance Capacity or ORAC assay), it was 3.61. nih.govchemfaces.com This indicates a significant ability to neutralize these specific types of free radicals.

Absence of DPPH Radical Scavenging Ability

Interestingly, while proficient at scavenging ABTS+ and peroxyl radicals, Iriflophenone 3-C-glucoside has been shown to have no radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH). ijpsr.comnih.govchemfaces.com This specificity in its antioxidant action highlights the compound's unique chemical properties and its differential interaction with various radical species.

Quantitative Comparison of Antioxidant Capacity with Related Compounds (e.g., Mangiferin (B1668620), Isomangiferin)

When compared to the structurally related xanthones, mangiferin and isomangiferin (B191597), Iriflophenone 3-C-glucoside exhibits a distinct antioxidant profile. nih.gov

| Compound | TEAC DPPH | TEAC ABTS | TEAC ORAC |

| Iriflophenone 3-C-glucoside | No activity | 1.04 | 3.61 |

| Mangiferin | 0.62 | 1.67 | 3.69 |

| Isomangiferin | 0.57 | 1.82 | 4.14 |

This table is based on data from a study that used on-line HPLC antioxidant assays to determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each compound against different radicals. nih.govchemfaces.com

Isomangiferin displayed a slightly lower antioxidant capacity against DPPH radicals compared to mangiferin but showed a higher capacity against ABTS+ and peroxyl radicals. nih.gov In contrast, Iriflophenone 3-C-glucoside's lack of DPPH scavenging ability sets it apart from both mangiferin and isomangiferin. nih.gov

Antidiabetic Efficacy

Beyond its antioxidant properties, Iriflophenone 3-C-glucoside has shown potential as an antidiabetic agent, specifically by influencing glucose metabolism at a cellular level.

Modulation of Glucose Uptake in Adipocytes

Studies have demonstrated that Iriflophenone 3-C-glucoside can enhance glucose uptake in rat adipocytes, which are fat cells. nih.govsun.ac.zaresearchgate.net This effect is a key mechanism for lowering blood glucose levels.

Research has shown that treatment with Iriflophenone 3-C-glucoside at concentrations of 0.25 µM and 2.5 µM increased glucose uptake to 153.3% and 154.6%, respectively, compared to a control. nih.govresearchgate.net This level of enhancement was comparable to that of a methanolic extract of Aquilaria sinensis (152%) and approached the effect of insulin (B600854) (183%) under the same experimental conditions. nih.govresearchgate.net However, at higher concentrations of 12.5 and 25 µM, the glucose uptake enhancement was less pronounced, at approximately 114-117%. nih.gov This suggests that the maximum effect is achieved at a concentration of 0.25 µM. nih.gov These findings indicate that Iriflophenone 3-C-glucoside has an insulin-mimicking activity. nih.gov

| Treatment | Concentration | Glucose Uptake Enhancement (%) |

| Iriflophenone 3-C-glucoside (IPG) | 0.25 µM | 153.3 |

| Iriflophenone 3-C-glucoside (IPG) | 2.5 µM | 154.6 |

| Iriflophenone 3-C-glucoside (IPG) | 12.5 µM | ~114-117 |

| Iriflophenone 3-C-glucoside (IPG) | 25 µM | ~114-117 |

| Methanolic Extract (ME) | 1 mg/L | 152 |

| Insulin | 1.5 nM | 183 |

This table summarizes the effects of Iriflophenone 3-C-glucoside (IPG) on glucose uptake in rat adipocytes compared to a methanolic extract (ME) and insulin. nih.govresearchgate.net

Regulation of Fasting Blood Glucose Levels

Iriflophenone 3-C-glucoside has demonstrated significant effects on managing fasting blood glucose levels. In a study utilizing a mouse model, Iriflophenone 3-C-β-glucoside (IPG) was shown to be a potent agent in lowering blood glucose. nih.govnih.gov The compound's efficacy was compared to both a methanolic extract (ME) from which it was derived and the standard treatment, insulin. The results indicated that IPG lowered fasting blood glucose levels by 46.4%, an effect comparable to that of insulin (41.5% reduction) and greater than the crude methanolic extract (40.3% reduction). nih.govresearchgate.netphcog.com

These findings suggest that Iriflophenone 3-C-glucoside is a primary active constituent responsible for the anti-hyperglycemic activity observed in the plant extract. nih.govnih.gov Further in vitro investigations revealed that the compound also enhances glucose uptake in rat adipocytes. nih.govresearchgate.net At a concentration of 0.25 µM, IPG increased glucose uptake to 153.3% of the control, an enhancement nearly equal to that of the methanolic extract (152%) and comparable to the effect of insulin (183%). nih.govresearchgate.net This suggests that its mechanism for lowering blood glucose may involve improving glucose transport in peripheral tissues. nih.gov

Table 1: Comparative Effects on Fasting Blood Glucose and Glucose Uptake Explore the data to see how Iriflophenone 3-C-glucoside (IPG) compares to the Methanolic Extract (ME) and Insulin.

| Substance | Fasting Blood Glucose Reduction (%) | Enhancement of Glucose Uptake (%) |

|---|---|---|

| Iriflophenone 3-C-glucoside (IPG) | 46.4 | 153.3 |

| Methanolic Extract (ME) | 40.3 | 152.0 |

| Insulin (Positive Control) | 41.5 | 183.0 |

Data sourced from studies on mouse models and rat adipocytes. nih.govnih.govresearchgate.net

Alpha-Glucosidase Inhibition

In addition to its effects on glucose uptake, Iriflophenone 3-C-glucoside is a noted inhibitor of alpha-glucosidase. chemfaces.com This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose spikes. nih.gov Studies have identified Iriflophenone 3-C-β-D-glucoside as one of several active compounds isolated from the leaves of Aquilaria sinensis. nih.govnih.gov Research indicates that the isolated compounds from this plant, including Iriflophenone 3-C-glucoside, exhibit stronger alpha-glucosidase inhibition than acarbose (B1664774), a commonly used pharmaceutical inhibitor. ijpsr.comnih.govijpsr.com This potent inhibitory activity suggests a significant potential for the compound in modulating carbohydrate metabolism. chemfaces.comresearchgate.net

Anti-Inflammatory Effects

Iriflophenone 3-C-glucoside has been associated with significant anti-inflammatory activities, primarily through the modulation of key signaling molecules involved in the inflammatory cascade.

Research has shown that extracts containing Iriflophenone 3-C-glucoside can suppress the production of pro-inflammatory cytokines. Specifically, an aqueous extract from Aquilaria crassna, a known source of the compound, demonstrated strong inhibitory effects on Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8). ijpsr.comijpsr.comresearchgate.net These cytokines are pivotal mediators of the inflammatory response, with IL-1α initiating and amplifying inflammation and IL-8 acting as a potent chemoattractant for neutrophils. nih.govnih.gov The inhibition of these molecules points to the compound's potential to mitigate inflammatory conditions. ijpsr.comujaen.es

The compound also appears to influence the production of nitric oxide (NO), a key signaling molecule in inflammation. A 70% ethanolic extract of A. crassna was found to inhibit NO production in lipopolysaccharide-stimulated macrophage cells. ijpsr.comresearchgate.net Furthermore, a study that isolated Iriflophenone 3-C-β-glucoside from Aquilaria malaccensis investigated its ability to suppress NO production in macrophage-like cells, confirming its role in anti-inflammatory pathways. acs.org

Antimicrobial Potential

Iriflophenone 3-C-glucoside has demonstrated a notable capacity to inhibit the growth of several pathogenic bacterial strains, positioning it as a compound of interest for its antimicrobial properties.

Studies on Iriflophenone-3-C-β-d-glucopyranoside isolated from the plant Dryopteris ramosa have quantified its antibacterial efficacy against various human pathogens. ijpsr.comnih.gov The compound showed strong potential against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 31.1 ± 7.2 µg/mL. ijpsr.comnih.govnih.gov It also exhibited significant activity against Staphylococcus aureus and Escherichia coli, both with MIC values of 62.5 ± 7.2 µg/mL. ijpsr.comnih.govnih.gov Its activity was less pronounced against Bacillus subtilis, with an MIC of 125 ± 7.2 µg/mL. nih.govnih.gov When compared to the antibiotic Cefixime, the activity of Iriflophenone 3-C-glucoside against K. pneumoniae was stronger, while its activity against other tested strains was comparable or slightly weaker. nih.gov

Table 2: Antibacterial Activity of Iriflophenone 3-C-glucoside (MIC in µg/mL) This table displays the Minimum Inhibitory Concentration (MIC) of Iriflophenone 3-C-glucoside against several pathogenic bacteria, compared to the antibiotic Cefixime.

| Bacterial Strain | Iriflophenone 3-C-glucoside MIC (µg/mL) | Cefixime MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 31.1 ± 7.2 | Not Reported |

| Staphylococcus aureus | 62.5 ± 7.2 | Not Reported |

| Escherichia coli | 62.5 ± 7.2 | Not Reported |

| Bacillus subtilis | 125.0 ± 7.2 | 62.5 ± 7.2 |

Data sourced from a study on the compound isolated from Dryopteris ramosa. nih.govnih.gov

Anti-Obesity Properties

Research into the anti-obesity potential of Iriflophenone 3-C-glucoside has shown promising results in preclinical studies. sun.ac.za The compound has been investigated for its ability to modulate lipid metabolism, a key factor in the development of obesity.

Studies have demonstrated that Iriflophenone 3-C-glucoside can inhibit the accumulation of triglycerides in adipocytes, the primary fat-storing cells in the body. nih.govmdpi.com One study reported that this compound decreased triglyceride and free fatty acid levels in 3T3-L1 adipocytes. sorbonne-universite.fr This inhibitory effect on lipid accumulation is a key aspect of its potential anti-obesity properties. nih.govsorbonne-universite.fr Research on polyphenol-enriched fractions from Cyclopia intermedia containing Iriflophenone 3-C-glucoside also showed an inhibition of lipid accumulation in pre-adipocytes and a reduction in lipid content in mature adipocytes. sorbonne-universite.frsorbonne-universite.fr

Table 1: Effect of Iriflophenone 3-C-glucoside on Triglyceride Accumulation

| Cell Line | Observed Effect | Reference |

| 3T3-L1 adipocytes | Decreased triglyceride and free fatty acid levels | sorbonne-universite.fr |

| 3T3-L1 pre-adipocytes | Inhibition of lipid accumulation | sorbonne-universite.frsorbonne-universite.fr |

| Mature 3T3-L1 adipocytes | Decreased lipid content | sorbonne-universite.frsorbonne-universite.fr |

Pro-Apoptotic Activity

Iriflophenone 3-C-glucoside has been shown to exhibit pro-apoptotic activity, meaning it can induce programmed cell death. nih.govresearchgate.net This is a significant area of research, particularly in the context of diseases characterized by excessive cell proliferation.

One study investigating the effects of compounds from Cyclopia genistoides on synoviocytes from rheumatoid arthritis patients found that Iriflophenone 3-C-glucoside induced a high percentage of apoptotic cells. nih.gov Specifically, it resulted in a 71% apoptosis rate in TNF-α-stimulated synovial cells. nih.gov This suggests a potential therapeutic application for this compound in managing conditions like rheumatoid arthritis by promoting the death of problematic cells. nih.gov

Table 2: Pro-Apoptotic Activity of Iriflophenone 3-C-glucoside

| Cell Type | Stimulant | Apoptotic Cell Percentage | Reference |

| Synovial cells from rheumatoid arthritis patients | TNF-α | 71% | nih.gov |

Neuroprotective Effects

Emerging research indicates that Iriflophenone 3-C-glucoside may possess neuroprotective properties. dntb.gov.ua These effects are crucial for protecting neurons from damage and degeneration, which are hallmarks of various neurological disorders.

Studies on extracts from Aquilaria crassna, which contain Iriflophenone 3-C-glucoside, have reported neuroprotective activities. dntb.gov.uamdpi.com These activities are linked to the compound's ability to induce neurite outgrowth and normalize cell cycle progression in neuronal cells. dntb.gov.ua The neuroprotective effects of similar compounds, such as anthocyanins and cyanidin-3-O-glucoside, involve mechanisms like inhibiting oxidative stress and neuroinflammation. nih.gov While direct studies on the specific mechanisms of Iriflophenone 3-C-glucoside are ongoing, its presence in neuroprotective plant extracts is a strong indicator of its potential in this area. dntb.gov.uamdpi.com

Vasorelaxant Activity

Iriflophenone 3-C-glucoside has been identified as a compound with vasorelaxant properties, meaning it can help to widen blood vessels. ijpsr.com This activity is beneficial for cardiovascular health, as it can improve blood flow and reduce blood pressure.

Other Emerging Biological Activities

Beyond the well-defined activities, Iriflophenone 3-C-glucoside is being investigated for a range of other biological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. ijpsr.comresearchgate.net The compound shows α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels. researchgate.netnih.govchemfaces.com Furthermore, some studies suggest its involvement in promoting wound healing through pro-angiogenic mechanisms. phcogrev.com

Mechanisms of Action and Molecular Targets of Iriflophenone 3 C Glucoside

Modulation of Key Cellular Signaling Pathways

Recent reviews highlight that Iriflophenone (B49224) 3-C-glucoside is implicated in the modulation of several critical signaling cascades that are central to cellular function and pathology. phcogrev.comphcogrev.comresearchgate.net These pathways, including NF-κB, PI3K/Akt, MAPK, STAT3, and mTOR, are interconnected and regulate a multitude of cellular events from inflammation and proliferation to survival and metabolism.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. mdpi.comnotulaebotanicae.ro Iriflophenone 3-C-glucoside has been identified as a modulator of this pathway. phcogrev.comphcogrev.comresearchgate.net Its anti-inflammatory activities are, in part, attributed to its influence on NF-κB signaling. ijpsr.commdpi.com For instance, extracts containing Iriflophenone 3-C-glucoside have been observed to inhibit the production of pro-inflammatory mediators that are under the transcriptional control of NF-κB. ijpsr.com One review points to the potential of Iriflophenone 3-C-glucoside in downregulating pro-inflammatory genes by modulating NF-κB. researchgate.net

Table 1: Effects of Iriflophenone 3-C-glucoside on the NF-κB Pathway

| Parameter | Observed Effect | Reference |

|---|---|---|

| NF-κB Activation | Inhibition | phcogrev.comphcogrev.comresearchgate.net |

| Pro-inflammatory Gene Expression | Downregulation | ijpsr.comresearchgate.net |

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is fundamental for regulating cell growth, proliferation, survival, and metabolism. nih.govmrc.ac.uk Research has shown that extracts containing Iriflophenone 3-C-glucoside can influence this pathway. A study on a mango leaf extract, where Iriflophenone 3-C-β-glucoside was a determined active metabolite, demonstrated an upregulation of PI3K and Akt gene expression. nih.gov This modulation is linked to the regulation of glucose and lipid homeostasis. nih.gov Another study on a different glucoside, cyanidin-3-glucoside, showed that inhibition of the PI3K/Akt/mTOR pathway was a key mechanism in its observed cellular effects. nih.gov

Table 2: Effects of Mango Leaf Extract Containing Iriflophenone 3-C-glucoside on the PI3K/Akt Pathway

| Gene | Fold Change in Expression | Reference |

|---|---|---|

| PI3K | 2.0-fold increase | nih.gov |

| Akt | 3.2-fold increase | nih.gov |

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the cell nucleus, regulating processes such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The MAPK family includes ERK1/2, JNK, and p38 kinases. researchgate.net A recent review indicates that Iriflophenone 3-C-glucoside is involved in modulating the MAPK pathway. phcogrev.comphcogrev.comresearchgate.net While direct quantitative data on the effect of the pure compound on specific MAPK components is not detailed in the provided search results, its inclusion as a modulator in comprehensive reviews suggests its recognized interaction with this pathway.

Table 3: Modulation of the MAPK Pathway by Iriflophenone 3-C-glucoside

| Pathway | Modulatory Effect | Reference |

|---|

| MAPK Signaling | Implicated as a modulator | phcogrev.comphcogrev.comresearchgate.net |

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. nih.gov Dysregulation of STAT3 signaling is often linked to various diseases. Iriflophenone 3-C-glucoside has been identified in reviews as a modulator of the STAT3 pathway. phcogrev.comphcogrev.comresearchgate.net A study on mango phytochemicals, which include Iriflophenone 3-C-glucoside, highlights the modulation of the STAT3 signaling pathway as a potential mechanism for its anti-cancer properties. nih.gov

Table 4: Involvement of Iriflophenone 3-C-glucoside in STAT3 Pathway Modulation

| Pathway | Observed Role | Reference |

|---|

| STAT3 Signaling | Modulatory | phcogrev.comphcogrev.comresearchgate.netnih.gov |

mTOR Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival, and is a central component of the PI3K/Akt pathway. nih.gov The modulation of mTOR signaling by Iriflophenone 3-C-glucoside is noted in recent scientific reviews. phcogrev.comphcogrev.comresearchgate.net This suggests that the compound's effects on cellular processes are, at least in part, mediated through the mTOR signaling network. For example, a study on cyanidin-3-glucoside demonstrated that its therapeutic effects were achieved through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

Table 5: Iriflophenone 3-C-glucoside and the mTOR Pathway

| Pathway | Modulatory Action | Reference |

|---|

| mTOR Signaling | Implicated as a modulator | phcogrev.comphcogrev.comresearchgate.net |

Regulation of Fundamental Cellular Processes

Beyond the modulation of specific signaling pathways, Iriflophenone 3-C-glucoside has been shown to influence a variety of fundamental cellular processes, including apoptosis, angiogenesis, and the response to oxidative stress. phcogrev.comphcogrev.comresearchgate.net

Research indicates that Iriflophenone 3-C-glucoside plays a role in regulating apoptosis, or programmed cell death. researchgate.netresearchgate.net Some studies suggest it may have pro-apoptotic activity. researchgate.net Furthermore, this compound is involved in the regulation of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and disease. phcogrev.comresearchgate.net

Table 6: Research Findings on the Regulation of Cellular Processes by Iriflophenone 3-C-glucoside

| Cellular Process | Key Research Finding | Reference |

|---|---|---|

| Apoptosis | Suggested pro-apoptotic activity. | researchgate.net |

| Angiogenesis | Implicated in the regulation of angiogenesis. | phcogrev.comresearchgate.net |

| Oxidative Stress | Scavenges ABTS and peroxyl radicals. | ijpsr.com |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators like IL-1α and IL-8. | ijpsr.com |

Induction of Apoptosis

Research has pointed to the role of Iriflophenone 3-C-glucoside in the regulation of apoptosis, or programmed cell death. phcogrev.comresearchgate.net Studies on methanol (B129727) extracts of Cyclopia subternata, which contain high levels of Iriflophenone 3-C-glucoside, have demonstrated a protective effect against apoptosis. mdpi.com Specifically, these extracts were shown to reduce caspase-3 activity induced by UVB radiation, a key executioner enzyme in the apoptotic cascade. mdpi.com This suggests that the compound may contribute to cytoprotective effects against cellular damage. mdpi.com Broader reviews of phytochemicals have included Iriflophenone 3-C-glucoside among compounds whose mechanisms of action involve the regulation of apoptosis. phcogrev.comresearchgate.net

Modulation of Autophagy

The compound's influence extends to autophagy, the cellular process of degrading and recycling dysfunctional components. phcogrev.comresearchgate.net While specific mechanistic studies on Iriflophenone 3-C-glucoside are emerging, comprehensive reviews have recognized its role in modulating autophagy as part of its bioactivity. phcogrev.comresearchgate.net This modulation is a key aspect of its therapeutic potential, as autophagy is a critical pathway in maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases. phcogrev.com

Orchestration of Oxidative Stress Responses

Iriflophenone 3-C-glucoside is an active modulator of oxidative stress responses. ijpsr.combiosynth.commedchemexpress.com Scientific investigations have demonstrated its capacity as an antioxidant. ijpsr.commedchemexpress.comsigmaaldrich.com Notably, the compound effectively scavenges ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and peroxyl radicals. ijpsr.comresearchgate.net However, it has been observed to have no radical scavenging capability against DPPH (2,2-diphenylpicrylhydrazyl). ijpsr.comresearchgate.net This indicates a specific mode of antioxidant action. The antioxidant capacity has been quantified, showing a Trolox Equivalent Antioxidant Capacity (TEAC) value of 1.04 for ABTS and an Oxygen Radical Absorbance Capacity (ORAC) value of 3.61. ijpsr.com

Control of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is another biological pathway influenced by Iriflophenone 3-C-glucoside. phcogrev.comresearchgate.net Its role in controlling angiogenesis has been highlighted in reviews examining the molecular targets of potent phytochemicals. phcogrev.comresearchgate.net The ability to regulate angiogenesis is crucial, as this process is vital in both normal physiological functions and in pathological conditions.

Enzyme and Receptor Interactions

Iriflophenone 3-C-glucoside exhibits direct interactions with specific enzymes and demonstrates receptor-mimicking activity, contributing significantly to its pharmacological profile.

Alpha-Glucosidase Inhibition Mechanism

Iriflophenone 3-C-glucoside is a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. ijpsr.comresearchgate.netsciopen.com Multiple studies have confirmed that its inhibitory activity is stronger than that of acarbose (B1664774), a commonly used anti-diabetic drug. ijpsr.comresearchgate.netsciopen.com This inhibition helps to lower postprandial blood glucose levels. sciopen.com Research has determined specific IC50 values for this inhibition, as detailed in the table below.

| Study Reference | Reported IC50 Value for Iriflophenone 3-C-glucoside | Reported IC50 Value for Acarbose (Positive Control) |

| Feng et al. (2011) sciopen.com | 404.7 ± 27.7 µmol/L | 576.2 ± 58.5 µmol/L |

| ChemFaces chemfaces.com | 119.8 µM | Not Reported |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Insulin (B600854) Mimicking Activity

The compound has demonstrated significant insulin-mimicking activity both in vivo and in vitro. nih.gov In studies using streptozotocin (B1681764) (STZ)-induced diabetic mice, Iriflophenone 3-C-glucoside was found to lower fasting blood glucose levels with a potency comparable to that of insulin. nih.govijpsr.comnih.gov Furthermore, it enhances glucose uptake in isolated rat adipocytes, a key action of insulin. researchgate.netnih.govsun.ac.za At concentrations of 0.25 µM and 2.5 µM, the compound increased glucose uptake to 153.3% and 154.6% of the control, respectively. researchgate.netnih.gov

| Parameter | Iriflophenone 3-C-glucoside (IPG) | Insulin (Positive Control) | Methanolic Extract (ME) |

| Fasting Blood Glucose Reduction | 46.4% nih.govijpsr.comnih.gov | 41.5% nih.govijpsr.comnih.gov | 40.3% nih.govnih.gov |

| Glucose Uptake Enhancement | 153% nih.govnih.govnih.gov | 183% researchgate.netnih.gov | 152% nih.govnih.gov |

Interaction with Other Biological Macromolecules

Iriflophenone 3-C-glucoside, a benzophenone (B1666685) derivative found in various plant species, interacts with a range of biological macromolecules, leading to its diverse pharmacological activities. researchgate.net These interactions are central to its mechanisms of action and define its potential molecular targets. The compound's engagement with enzymes, proteins, and other macromolecules underpins its observed biological effects, which include antidiabetic, anti-inflammatory, and antioxidant properties. researchgate.net

Research has demonstrated that Iriflophenone 3-C-glucoside can modulate the function of several key biological players. Its activity is often attributed to its specific chemical structure, which features multiple hydroxyl groups and a C-glucoside moiety, facilitating interactions such as hydrogen bonding and chelation with macromolecules. nih.govcymitquimica.com

Enzyme Inhibition:

A significant aspect of the bioactivity of Iriflophenone 3-C-glucoside is its ability to inhibit various enzymes.

α-Glucosidase: Studies have shown that Iriflophenone 3-C-glucoside possesses potent α-glucosidase inhibitory activity. researchgate.netresearchgate.net In fact, its inhibitory effect has been reported to be stronger than that of acarbose, a well-known α-glucosidase inhibitor used as a positive control in research. researchgate.net This inhibition is a key mechanism for managing postprandial hyperglycemia, as α-glucosidase is a crucial enzyme for carbohydrate digestion and glucose absorption. mdpi.com Extracts rich in this compound have been noted for their potential in this area. mdpi.com

Tyrosinase: The compound has been identified as a potential inhibitor of tyrosinase. nih.gov Tyrosinase inhibitors are of interest for their potential applications in various fields. The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site, a characteristic common among polyphenolic compounds. nih.gov

Cyclooxygenase (COX): Iriflophenone 3-C-glucoside has demonstrated inhibitory effects on cyclooxygenase enzymes. At a concentration of 25 µg/mL, it was found to inhibit the COX-1 enzyme by 13% and the COX-2 enzyme by 48%. mdpi.com

Interaction with Proteins and Receptors:

Estrogen Receptor: Iriflophenone 3-C-glucoside has been investigated for its binding affinity to the estrogen receptor (ER). mdpi.comnih.gov Research on extracts containing this compound has shown binding to both ERα and ERβ, suggesting it may act as a modulator of estrogenic pathways. nih.gov

Antioxidant and Anti-inflammatory Interactions:

Radical Scavenging: The compound exhibits significant antioxidant activity by interacting with and neutralizing specific free radicals. targetmol.commedchemexpress.com It has been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and peroxyl radicals. researchgate.netmdpi.com However, it does not appear to have radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net Its antioxidant capacity has been quantitatively compared to other well-known antioxidants like mangiferin (B1668620) and isomangiferin (B191597). researchgate.netmedchemexpress.com

Inhibition of Inflammatory Mediators: The anti-inflammatory properties of Iriflophenone 3-C-glucoside are linked to its ability to inhibit key signaling molecules in the inflammatory cascade. Aqueous extracts of plants containing the compound have been shown to strongly inhibit Interleukin-1α (IL-1α) and Interleukin-8 (IL-8), while ethanolic extracts demonstrated inhibition of IL-1α and nitric oxide (NO). researchgate.net

Antibacterial Activity:

Derived from Dryopteris ramosa, Iriflophenone 3-C-glucoside has demonstrated notable antibacterial potential against several pathogenic bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. researchgate.net

The table below summarizes the known interactions of Iriflophenone 3-C-glucoside with various biological macromolecules based on current research findings.

| Target Macromolecule/System | Observed Effect/Interaction | Research Context |

| Enzymes | ||

| α-Glucosidase | Potent inhibition, stronger than acarbose. researchgate.netresearchgate.net | Found in compounds isolated from Aquilaria sinensis and other plants. researchgate.netmdpi.com |

| Tyrosinase | Potential inhibitor. nih.gov | Screened as a potential tyrosinase inhibitor from natural sources. nih.gov |

| Cyclooxygenase-1 (COX-1) | 13% inhibition at 25 µg/mL. mdpi.com | In vitro cyclooxygenase assay. mdpi.com |

| Cyclooxygenase-2 (COX-2) | 48% inhibition at 25 µg/mL. mdpi.com | In vitro cyclooxygenase assay. mdpi.com |

| Proteins/Receptors | ||

| Estrogen Receptor (ERα) | Binds to the receptor. mdpi.comnih.gov | Investigated as part of extracts from Cyclopia species. nih.gov |

| Free Radicals | ||

| ABTS Radical | Scavenging activity. researchgate.netmdpi.com | Demonstrated in antioxidant capacity assays. researchgate.netmdpi.com |

| Peroxyl Radical | Scavenging activity. researchgate.net | Demonstrated in antioxidant capacity assays. researchgate.net |

| DPPH Radical | No significant scavenging ability. researchgate.net | Demonstrated in antioxidant capacity assays. researchgate.net |

| Inflammatory Mediators | ||

| Interleukin-1α (IL-1α) | Strong inhibition. researchgate.net | Observed in aqueous and ethanolic extracts of Aquilaria crassna. researchgate.net |

| Interleukin-8 (IL-8) | Strong inhibition. researchgate.net | Observed in aqueous extracts of Aquilaria crassna. researchgate.net |

| Nitric Oxide (NO) | Inhibition. researchgate.net | Observed in 70% ethanolic extracts. researchgate.net |

| Bacteria | ||

| Klebsiella pneumoniae | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |

| Staphylococcus aureus | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |

| Escherichia coli | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |

Structure Activity Relationship Sar Studies of Iriflophenone 3 C Glucoside and Analogues

Influence of Glycosylation Pattern and Linkage Type